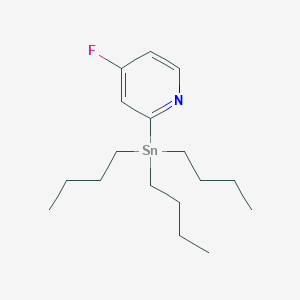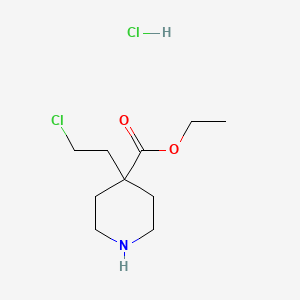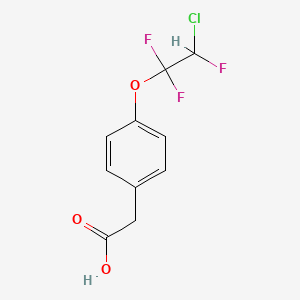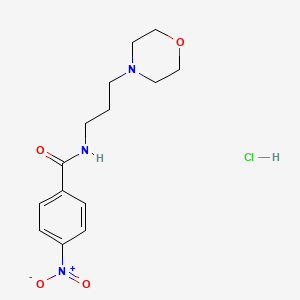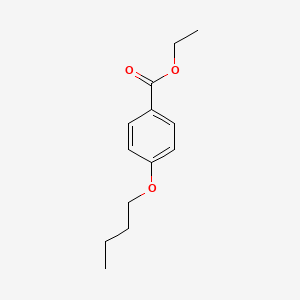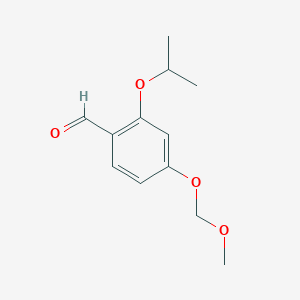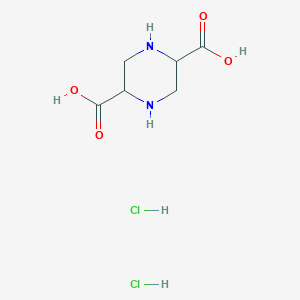
3-(2,4-Difluorophenyl)propanoyl chloride
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)propanoyl chloride, also known as 3-DFPPC, is an organochloride compound that is commonly used in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 144.7 °C and a melting point of -49.4 °C. 3-DFPPC is a versatile compound, as it can be used for both organic and inorganic syntheses, as well as for a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenyl)propanoyl chloride is used in a variety of scientific research applications, most notably in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of inorganic compounds, such as metal complexes. Additionally, this compound can be used in the study of enzyme kinetics, as it is a potent inhibitor of many enzymes, including cytochrome P450 and lipoxygenases.
Wirkmechanismus
3-(2,4-Difluorophenyl)propanoyl chloride is an organochloride compound, meaning it contains both carbon and chlorine atoms. The chlorine atoms in this compound are highly reactive and can form covalent bonds with other molecules, such as enzymes. This covalent bonding results in the inhibition of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical and Physiological Effects
Due to its ability to inhibit enzymes, this compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth, and decrease the production of reactive oxygen species. Additionally, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2,4-Difluorophenyl)propanoyl chloride in laboratory experiments provides a number of advantages. It is easy to synthesize, which makes it cost-effective and readily available. Additionally, this compound is highly soluble in organic solvents, making it easy to store and use. However, there are also some limitations to its use. This compound is highly toxic and must be handled with care. Additionally, it can react with other compounds and should be stored in a dry, airtight container.
Zukünftige Richtungen
The potential future directions for 3-(2,4-Difluorophenyl)propanoyl chloride are numerous. In addition to its use in the synthesis of pharmaceuticals and other organic compounds, this compound could be used to study the effects of enzyme inhibition on disease states and to develop new therapeutic agents. Additionally, this compound could be used to study the effects of environmental pollutants on human health and to develop new methods of environmental remediation. Finally, this compound could be used to study the effects of chemical exposure on the human body and to develop new methods of toxicity testing.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)5-8(6)12/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVMXQBSBTNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


